N-(3-chloro-4-methylphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[[1-(2-hydroxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O3S/c1-9-2-3-10(6-12(9)17)19-13(24)8-26-16-20-14-11(15(25)21-16)7-18-22(14)4-5-23/h2-3,6-7,23H,4-5,8H2,1H3,(H,19,24)(H,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWYGCNLNCAUFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C=NN3CCO)C(=O)N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on the latest research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques that include the formation of the pyrazolo[3,4-d]pyrimidine core followed by the introduction of the thioacetamide moiety. Specific reaction conditions and catalysts can significantly influence yield and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 (breast cancer) | 0.01 | CDK inhibition |
| Compound B | A375 (melanoma) | 4.2 | Apoptosis induction |
| Compound C | HCT116 (colon cancer) | 0.39 | Aurora-A kinase inhibition |
These findings suggest that modifications in the structure can enhance biological activity and selectivity towards cancer cells .
Antiviral Activity
In addition to anticancer properties, pyrazolo[3,4-d]pyrimidine derivatives have been explored for antiviral activity. For example:
| Compound | Virus Model | EC50 (µM) |
|---|---|---|
| Compound D | MT-4 cells (HIV model) | 130.24 |
| Compound E | Influenza virus | 161.38 |
The antiviral efficacy is often linked to their ability to inhibit viral replication and affect cellular pathways involved in viral life cycles .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Many derivatives act as inhibitors of key enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Induction of Apoptosis : Certain compounds induce programmed cell death in cancer cells through mitochondrial pathways.
- Antiviral Mechanisms : These compounds may interfere with viral entry or replication processes within host cells.
Case Studies
A recent study evaluated a series of pyrazolo[3,4-d]pyrimidine derivatives for their biological activities. The study found that specific substitutions at key positions significantly enhanced both anticancer and antiviral activities. For example, a derivative with a hydroxethyl group exhibited improved selectivity against cancer cells compared to its analogs .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the pyrazolo[3,4-d]pyrimidine moiety. For instance:
- Inhibition of Cancer Cell Growth : Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant cytotoxicity against various cancer cell lines. A study found that one such derivative displayed an IC50 value of 49.85 µM against tumor cells, demonstrating its potential as a therapeutic agent in oncology .
- Mechanism of Action : The mechanism often involves the inhibition of specific kinases involved in cell proliferation and survival. For example, compounds have shown interaction with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Anti-inflammatory Effects
Compounds similar to N-(3-chloro-4-methylphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide have also been studied for their anti-inflammatory properties:
- Inhibition of Inflammatory Mediators : Studies have indicated that these compounds can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .
Case Study 1: Antitumor Efficacy
A recent study investigated a series of pyrazolo[3,4-d]pyrimidine derivatives for their antitumor efficacy. Among them, one compound demonstrated remarkable growth inhibition in A549 lung cancer cells with an IC50 value significantly lower than standard treatments. The study concluded that such derivatives could serve as promising candidates for further drug development targeting lung cancer .
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanism through which these compounds exert their anticancer effects. It was found that they induce apoptosis in cancer cells by activating intrinsic pathways while inhibiting survival pathways mediated by AKT signaling. This dual action enhances their therapeutic potential against resistant cancer types .
Q & A
Q. How can researchers optimize the synthetic yield of this compound, given its complex heterocyclic structure?
- Methodological Answer : The synthesis involves multi-step reactions, including thioacetamide coupling and pyrazolo-pyrimidine core formation. Key steps include:
- Step 1 : React 4-chlorophenyl derivatives with thioacetamide precursors under nitrogen atmosphere at 60–80°C to form the thioether intermediate .
- Step 2 : Introduce the 2-hydroxyethyl group via nucleophilic substitution, using DMF as a solvent and triethylamine as a base to control pH .
- Step 3 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to minimize by-products .
- Optimization : Adjust molar ratios (e.g., 1:1.2 for thioacetamide:chlorophenyl precursor) and monitor reaction progress via TLC .
Q. What analytical techniques are most reliable for confirming the compound’s structure and purity?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Identify proton environments (e.g., singlet at δ 12.50 ppm for NH groups, δ 4.12 ppm for SCH2) and carbon backbone .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 443.95) and fragmentation patterns .
- IR Spectroscopy : Detect functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetamide moiety) .
- HPLC : Assess purity (>95% using C18 column, acetonitrile/water mobile phase) .
Q. What reaction mechanisms govern the stability of the thioamide linkage under varying pH conditions?
- Methodological Answer : The thioamide group is prone to hydrolysis under acidic/basic conditions. Stability studies should:
- Test pH ranges : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours .
- Monitor degradation : Use HPLC to quantify intact compound vs. hydrolyzed products (e.g., free thiol or carboxylic acid derivatives) .
- Mitigation : Add antioxidants (e.g., BHT) or use inert atmospheres during synthesis/storage to prevent oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across structural analogs?
- Methodological Answer : Discrepancies often arise from subtle structural variations. Systematic approaches include:
- Comparative SAR Analysis : Map substituent effects (e.g., replacing 3-chloro-4-methylphenyl with 4-fluorophenyl alters kinase inhibition potency) .
- Assay Standardization : Re-evaluate activity under uniform conditions (e.g., ATP concentration in kinase assays) to control for experimental variability .
- Computational Modeling : Use molecular dynamics to predict binding affinity differences caused by substituent steric/electronic effects .
Q. What strategies are effective for studying this compound’s interactions with target proteins using molecular docking?
- Methodological Answer :
- Protein Preparation : Retrieve crystal structures from PDB (e.g., kinase domains) and optimize hydrogen bonding networks with tools like AutoDock Tools .
- Ligand Parameterization : Assign partial charges to the compound using AM1-BCC method in Open Babel .
- Docking Protocols : Perform flexible docking with Lamarckian genetic algorithms (100 runs, 25 million energy evaluations) to account for pyrazolo-pyrimidine core flexibility .
- Validation : Compare docking poses with co-crystallized ligands (RMSD <2.0 Å) and validate via mutagenesis studies .
Q. How should researchers address low reproducibility in synthetic yields when scaling up reactions?
- Methodological Answer : Scale-up challenges often stem from inefficient heat/mass transfer. Solutions include:
- Flow Chemistry : Use microreactors for exothermic steps (e.g., thioether formation) to improve temperature control and mixing .
- In-line Monitoring : Implement FTIR or UV-vis spectroscopy to track intermediate formation in real time .
- DoE Optimization : Apply Design of Experiments (DoE) to identify critical factors (e.g., solvent volume, stirring rate) affecting yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
